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Compound of Interest

Compound Name: GSK729

Cat. No.: B15293769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of

GSK2606414, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic

Reticulum Kinase (PERK). GSK2606414 has been identified as a first-in-class orally

bioavailable inhibitor of PERK, a critical component of the unfolded protein response (UPR).

This document summarizes the available binding affinity data, details the relevant signaling

pathway, and provides a comprehensive experimental protocol for assessing its inhibitory

activity.

Binding Affinity of GSK2606414
GSK2606414 demonstrates high-potency inhibition of the PERK kinase. The primary measure

of its binding affinity is the half-maximal inhibitory concentration (IC50), which has been

determined through biochemical assays. While specific kinetic parameters such as association

(k_on) and dissociation (k_off) rates are not widely published, the low nanomolar IC50 value

indicates a strong interaction with its target.

Compound Target Assay Type IC50 (nM)

GSK2606414 PERK
Biochemical Kinase

Assay
0.4[1][2]
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PERK Signaling Pathway and Mechanism of
Inhibition
PERK is a key sensor of endoplasmic reticulum (ER) stress. Under stress conditions, such as

the accumulation of unfolded or misfolded proteins, PERK becomes activated through

dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic

initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis,

reducing the protein load on the ER. However, this phosphorylation also selectively promotes

the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4,

in turn, upregulates genes involved in stress response and apoptosis, including C/EBP

homologous protein (CHOP). GSK2606414 acts as an ATP-competitive inhibitor, binding to the

ATP-binding pocket of PERK and preventing its kinase activity. This inhibition blocks the

phosphorylation of eIF2α and the subsequent downstream signaling cascade.
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Caption: The PERK-mediated unfolded protein response signaling pathway and the inhibitory

action of GSK2606414.

Experimental Methodologies
The binding affinity of GSK2606414 to PERK is typically determined using a biochemical

kinase assay. The following protocol is based on the methods described in the initial discovery

of the compound.
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Biochemical Assay for PERK Inhibition
This assay measures the ability of GSK2606414 to inhibit the phosphorylation of a biotinylated

eIF2α substrate by the GST-tagged cytoplasmic domain of PERK.

Materials and Reagents:

Enzyme: GST-PERK cytoplasmic domain

Substrate: Biotinylated 6-His-full-length human eIF2α

Inhibitor: GSK2606414

Assay Buffer: 10 mM HEPES, 5 mM MgCl2, 1 mM DTT, 2 mM CHAPS

ATP: 5 µM final concentration

Assay Plates: Black 384-well polystyrene low-volume plates

Detection Reagents: Quench solution, reagents for signal quantification (e.g., Viewlux

reader)

DMSO: For compound dilution

Procedure:

Compound Preparation:

Dissolve GSK2606414 in DMSO to a stock concentration of 1.0 mM.

Perform serial dilutions (1:3) in DMSO to create a range of concentrations for the dose-

response curve. A typical final concentration range in the assay would be from 0.00017 µM

to 10 µM[3].

Transfer 0.1 µL of each compound dilution to the appropriate wells of a 384-well assay

plate[3].

Enzyme Incubation:
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Add the GST-PERK solution to the assay plates containing the diluted compounds.

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for

binding to occur[3].

Reaction Initiation:

Initiate the kinase reaction by adding a solution containing ATP and the biotinylated eIF2α

substrate. The final reaction volume is 10 µL[3].

The final concentrations in the reaction should be: 0.4 nM GST-PERK, 40 nM biotinylated

6-His-eIF2α, and 5 µM ATP[3].

Reaction Incubation and Termination:

Incubate the reaction mixture for 1 hour at room temperature[3].

Terminate the reaction by adding a quench solution[3].

Signal Detection:

Cover the plates and incubate for 2 hours at room temperature to allow for signal

development[3].

Quantify the signal using a suitable plate reader (e.g., Viewlux reader)[3]. The signal is

often normalized to a control (e.g., europium signal)[3].

Data Analysis:

Plot the normalized signal against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Start

1. Compound Preparation
- Dissolve GSK2606414 in DMSO

- Create serial dilutions

2. Add Compound to Plate
- 0.1 µL of each dilution to

  384-well plate

3. Enzyme Incubation
- Add GST-PERK solution
- Incubate for 30 min at RT

4. Initiate Reaction
- Add ATP and eIF2α substrate

- Final volume: 10 µL

5. Reaction Incubation
- Incubate for 1 hour at RT

6. Terminate Reaction
- Add quench solution

7. Signal Detection
- Incubate for 2 hours at RT

- Read plate on Viewlux reader

8. Data Analysis
- Plot dose-response curve

- Calculate IC50

End
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Caption: Workflow for the biochemical assay to determine the IC50 of GSK2606414 against

PERK kinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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